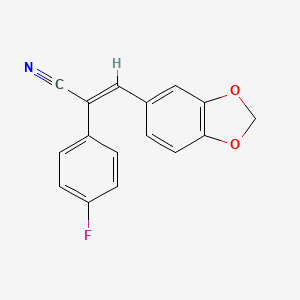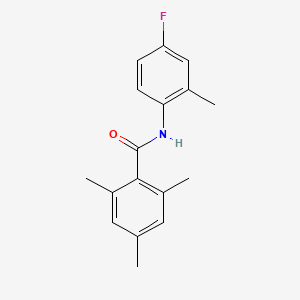
2-bromo-4-cyano-6-methoxyphenyl ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-cyano-6-methoxyphenyl ethyl carbonate, also known as BMPC, is a chemical compound that has been widely used in scientific research. It is a derivative of 2-bromo-4-cyano-6-methoxyphenol, which is a potent inhibitor of protein tyrosine phosphatases. BMPC is a prodrug that can be activated by hydrolysis to release 2-bromo-4-cyano-6-methoxyphenol.
Mécanisme D'action
2-bromo-4-cyano-6-methoxyphenyl ethyl carbonate is a prodrug that can be activated by hydrolysis to release 2-bromo-4-cyano-6-methoxyphenol. The released compound then inhibits the activity of protein tyrosine phosphatases by binding to the active site of the enzyme. This leads to the accumulation of phosphorylated proteins, which can activate downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the proliferation and migration of cancer cells by targeting protein tyrosine phosphatases that are involved in cancer progression. This compound has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. Additionally, this compound has been reported to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-4-cyano-6-methoxyphenyl ethyl carbonate has several advantages for lab experiments. It is a potent and selective inhibitor of protein tyrosine phosphatases, which makes it a valuable tool for studying the role of these enzymes in biological processes. This compound is also stable and easy to handle, which makes it suitable for use in high-throughput screening assays. However, this compound has some limitations for lab experiments. It is a prodrug that requires hydrolysis to release the active compound, which can complicate the interpretation of results. Additionally, this compound has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the use of 2-bromo-4-cyano-6-methoxyphenyl ethyl carbonate in scientific research. One direction is to investigate the role of protein tyrosine phosphatases in the immune system and autoimmune diseases. This compound has been shown to inhibit the activity of PTPN22, which is a risk factor for several autoimmune diseases. Another direction is to develop this compound derivatives with improved solubility and bioavailability. This could enhance the efficacy of this compound as a therapeutic agent for cancer, diabetes, and other diseases. Finally, this compound could be used in combination with other drugs to enhance their therapeutic effects.
Méthodes De Synthèse
2-bromo-4-cyano-6-methoxyphenyl ethyl carbonate can be synthesized by the reaction of 2-bromo-4-cyano-6-methoxyphenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 110-112°C.
Applications De Recherche Scientifique
2-bromo-4-cyano-6-methoxyphenyl ethyl carbonate has been extensively used in scientific research as a tool to study the role of protein tyrosine phosphatases in various biological processes. It has been shown to inhibit the activity of several protein tyrosine phosphatases, including PTP1B, TCPTP, and SHP-2. This compound has also been used to investigate the role of protein tyrosine phosphatases in cancer, diabetes, and other diseases.
Propriétés
IUPAC Name |
(2-bromo-4-cyano-6-methoxyphenyl) ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4/c1-3-16-11(14)17-10-8(12)4-7(6-13)5-9(10)15-2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGCMWSTSPIDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1Br)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5306090.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5306102.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306103.png)
![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5306105.png)

![methyl 4-(5-{[(3S*,4S*)-3,4-dihydroxy-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5306114.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-N-ethyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5306119.png)
![{3-[(5-bromo-2-furoyl)amino]phenoxy}acetic acid](/img/structure/B5306130.png)



![4-[4-(allyloxy)benzoyl]-5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306156.png)
![1-methyl-9-[(phenylthio)acetyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5306168.png)